molecular formula C16H18ClNO B2426800 (trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride CAS No. 1258784-67-6

(trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride

Cat. No. B2426800
CAS RN: 1258784-67-6
M. Wt: 275.78
InChI Key: GZDISEHAIAEVOK-IDVLALEDSA-N
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Description

The compound is a derivative of cyclopropanamine, which is a type of organic compound containing a cyclopropane ring attached to an amine group . The “benzyloxy” and “phenyl” groups suggest the presence of a benzene ring, which is a common structure in many organic compounds .


Molecular Structure Analysis

The molecular structure would likely consist of a three-membered cyclopropane ring attached to an amine group, with a phenyl ring further substituted with a benzyloxy group .


Chemical Reactions Analysis

Cyclopropanamines can participate in various chemical reactions, particularly those involving the amine group. The benzyloxyphenyl group may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

1. Synthesis Techniques

  • Cyclopropanation Methods : Research on titanium-mediated cyclopropanation of (benzyloxy)acetonitrile using unsaturated Grignard reagents has provided insights into the synthesis of constrained lysine derivatives (Forcher et al., 2015).

2. Conformational and Structural Analysis

  • NMR Spectroscopy Applications : Studies involving N-unsubstituted, N-methyl, and N-benzyl cis- and trans-2(hydroxymethyl)cyclohexylamines have utilized ring closure and NMR spectroscopy for conformational analysis of benzoxazaphosphinine 2-oxides (Kivelä et al., 2005).

3. Medicinal Chemistry

  • Enzyme Inhibition Studies : Research on the synthesis of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety has explored their antimicrobial and anti-inflammatory potential (Kendre et al., 2015).

4. Biochemical Investigations

  • Gene Modulation and Enzyme Activity : Studies on the enantiomers of benzoylamino-tranylcypromine, including hydrochlorides of cyclopropylamine derivatives, have explored their impact on gene expression and enzyme inhibition, particularly LSD1 and MAO enzymes (Valente et al., 2015).

5. Theoretical and Computational Chemistry

  • Oxidative Degradation Studies : Theoretical research using density functional theory has been conducted on the oxidative degradation of benzene, examining the role of cyclopropylamine derivatives in these processes (Olivella et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. Standard safety measures should be taken when handling any chemical compound .

Future Directions

The future directions for research would depend on the compound’s properties and potential applications. It could be explored for use in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO.ClH/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-9,15-16H,10-11,17H2;1H/t15-,16+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDISEHAIAEVOK-IDVLALEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride

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